(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid
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Overview
Description
The compound (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid involves multiple steps, including the formation of its pentacyclic structure and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
- (-)-Carvone
Uniqueness
What sets (2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid apart is its intricate structure, which allows for a diverse range of chemical reactions and interactions. This complexity makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H31N3O8 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H31N3O8/c1-5-16-17-10-15(40-28(37)31-22(26(34)35)9-14(3)4)7-8-21(17)30-24-18(16)12-32-23(24)11-20-19(25(32)33)13-39-27(36)29(20,38)6-2/h7-8,10-11,14,22,38H,5-6,9,12-13H2,1-4H3,(H,31,37)(H,34,35)/t22-,29-/m0/s1 |
InChI Key |
ZZDNZXXEDKNHBZ-ZTOMLWHTSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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